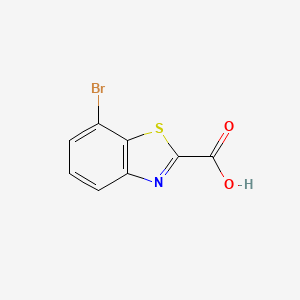![molecular formula C15H18BrClN2O2 B1389716 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide CAS No. 1138442-67-7](/img/structure/B1389716.png)
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
Overview
Description
Preparation Methods
The synthesis of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves several steps. One common synthetic route includes the reaction of 2-chloro-N-cyclohexylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is used extensively in scientific research, particularly in the following areas:
Proteomics: The compound is used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: It is studied for its potential therapeutic applications, including its role as a precursor for drug development.
Biological Studies: The compound is used in various biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This reactivity makes it useful for studying protein interactions and enzyme activities .
Comparison with Similar Compounds
Similar compounds to 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide include:
2-Chloro-N-cyclohexylbenzamide: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
N-(2-Bromoacetyl)-2-chloroaniline: Similar in structure but lacks the cyclohexyl group, affecting its overall reactivity and biological activity.
Bromoacetyl bromide: A simpler compound used as a reagent in the synthesis of more complex molecules like this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
Properties
IUPAC Name |
5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRRWYKYUKTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


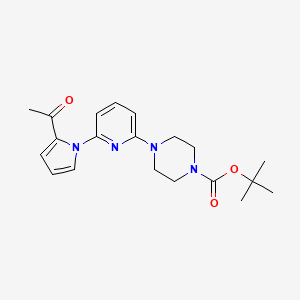


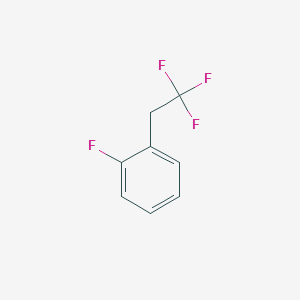

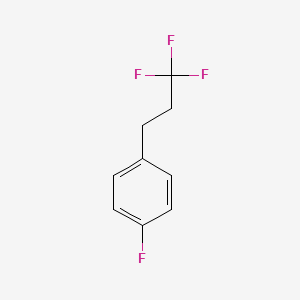
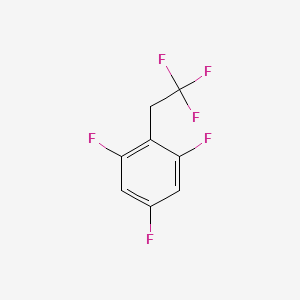
![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)
